Boc-D-Ala-OSu

概要

説明

Boc-D-Ala-OSu is a useful organic compound for research related to life sciences . It has a CAS Number of 34404-33-6 and a molecular weight of 286.28 . It is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

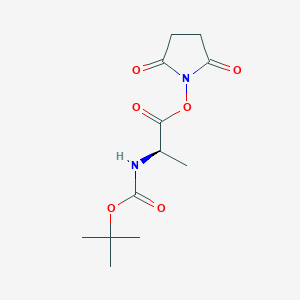

Boc-D-Ala-OSu is involved in the synthesis of various compounds. For instance, it has been used in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .Molecular Structure Analysis

The linear formula of Boc-D-Ala-OSu is C12H18N2O6 . It contains a total of 38 bonds, including 20 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis

Boc-D-Ala-OSu is involved in various chemical reactions. For instance, it has been used as a reactant in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .Physical And Chemical Properties Analysis

Boc-D-Ala-OSu is a solid at room temperature . It has a molecular weight of 286.28 . It is stored in an inert atmosphere at room temperature .科学的研究の応用

Proteomic Studies : Boc-D-Ala-OSu is used in proteomic studies for expanding multiplexing capacity. The study by Wu, Shen, & Zhang (2022) details a novel TAG-TMTpro approach using Boc-Ala-OSu for tripling the quantitative capacity of TMTpro in high-throughput proteomic studies.

Synthesis of Nucleoside Antibiotics : Castro-Pichel, García-López, & Heras (1987) describe the use of Boc-D-Ala-OSu in the synthesis of ascamycin and related analogues, highlighting its role in the synthesis of nucleoside antibiotics (Castro-Pichel et al., 1987).

Ultrastructural Cytochemistry : Boc-D-Ala-OSu is utilized as a substrate in ultrastructural cytochemistry for studying intracellular elastase-like enzymes in human neutrophils (Clark, Vaughan, Aiken, & Kagan, 1980).

Peptide Synthesis : Yamashiro & Blake (2009) discuss the use of thiol acids, including Boc-D-Ala-OSu, in peptide segment coupling in non-aqueous solvents. This method facilitates the synthesis of protected peptide thiol acids (Yamashiro & Blake, 2009).

Terahertz Time-Domain Spectroscopy : Itagaki et al. (2017) used Boc-D-Ala-OSu in the study of helical peptides. Their research found specific signals in peptides synthesized with Boc-D-Ala-OSu, contributing to the understanding of accordion-like oscillation modes in peptides (Itagaki et al., 2017).

Cleavage of Boc Group in Heterocyclic Compounds : Nadia et al. (2004) described a simplified and regioselective deprotection of cyclic compounds containing the tert-butyloxycarbonyl group (Boc), using Boc-D-Ala-OSu. This process is significant in the synthesis of chiral cyclosulfamides (Nadia et al., 2004).

Redox Derivatives of Lysine and Related Peptides : Peek et al. (2009) synthesized Boc-D-Ala-OSu derivatives for studying the electrochemical properties of redox amino acids and peptides, indicating potential applications in molecular electronic devices (Peek et al., 2009).

Environmentally Benign Peptide Synthesis : Bonnamour et al. (2013) demonstrated the use of Boc-D-Ala-OSu in an environmentally benign methodology for peptide bond synthesis, highlighting its application in the synthesis of Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).

作用機序

Safety and Hazards

将来の方向性

Boc-D-Ala-OSu has potential applications in the field of protease-activated prodrugs . It can be used for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies . This platform is highly adaptive, as multiple protease-labile conjugates have already been developed, some of which are currently in clinical use for cancer treatment .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147305 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ala-OSu | |

CAS RN |

34404-33-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

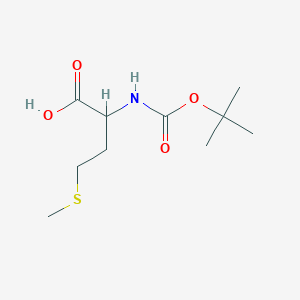

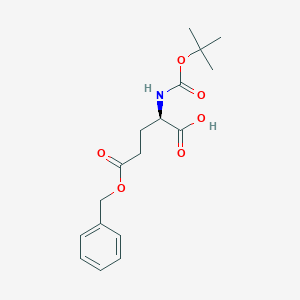

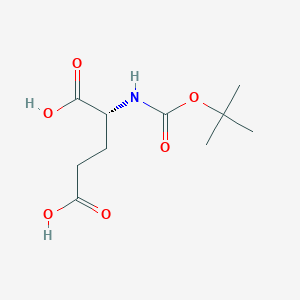

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

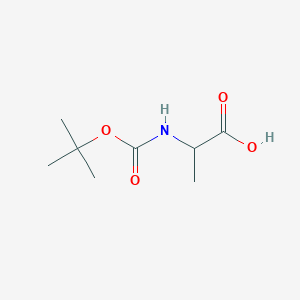

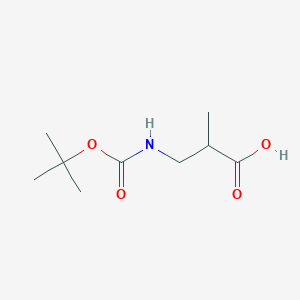

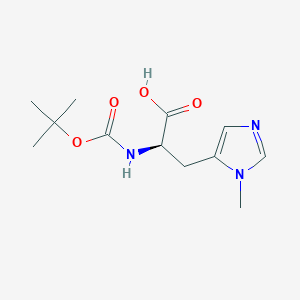

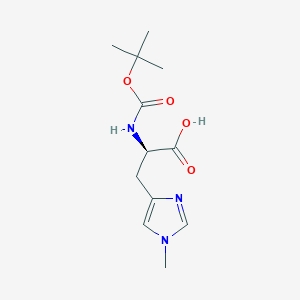

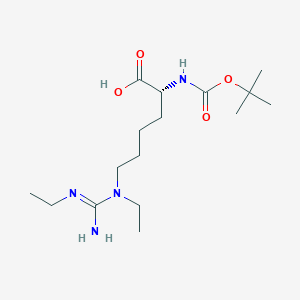

Feasible Synthetic Routes

Q & A

Q1: What is the role of Boc-D-Ala-OSu in the synthesis of pyrimidine analogues of ascamycin?

A1: Boc-D-Ala-OSu, which stands for N-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester, acts as a reagent to introduce a D-alanyl group onto the 5'-O-sulfamoyl derivatives of various pyrimidine nucleosides. This selective aminoacylation is a key step in synthesizing analogues where the 2-chloroadenosine moiety of ascamycin is replaced with uridine, thymidine, cytidine, or 2′-deoxy-5-methylcytidine [].

Q2: Why is the synthesis of these pyrimidine analogues significant?

A2: Ascamycin is a nucleoside antibiotic, and exploring its structure-activity relationship through the synthesis of analogues is crucial for developing potentially more effective or less toxic drugs. By replacing the 2-chloroadenosine moiety with different pyrimidine bases, researchers aim to understand how these modifications impact the biological activity of the resulting compounds []. This knowledge is essential for optimizing the structure of ascamycin analogues for improved therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。